

An In-depth Technical Guide to the Synthesis and Preparation of IPrAuNTf₂

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Compound of Interest

Compound Name: *lprauntf2*

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For Researchers, Scientists, and Chemical Synthesis Professionals

This document provides a comprehensive technical overview of the synthesis and preparation of [1,3-Bis(2,6-di-*i*-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as IPrAuNTf₂. This gold(I) complex is a significant catalyst in organic synthesis, valued for its role in C-C coupling reactions and other transition metal-catalyzed transformations.^[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

IPrAuNTf₂ is a white to pale yellow solid.^[1] It is soluble in several organic solvents, including chloroform, dichloromethane, and toluene.^[1] The compound is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.^[1]

Table 1: Physicochemical Data for IPrAuNTf₂

Property	Value
Molecular Formula	C ₂₉ H ₃₆ AuF ₆ N ₃ O ₄ S ₂ [1]
Molar Mass	865.7 g/mol [1]
CAS Number	951776-24-2[1]
Melting Point	202-287°C (with decomposition)[1]
Appearance	White to pale yellow solid[1]

Synthesis of IPrAuNTf₂

The synthesis of IPrAuNTf₂ is a multi-step process that involves the preparation of an N-heterocyclic carbene (NHC) ligand, followed by its reaction with a gold(I) salt and subsequent anion exchange.

2.1. Synthetic Pathway

The overall synthetic scheme for IPrAuNTf₂ can be visualized as a three-step process, starting from the synthesis of the IPr ligand, followed by the formation of the gold chloride complex, and finally, the anion exchange to yield the target compound.

Caption: Synthetic pathway for IPrAuNTf₂.

2.2. Experimental Protocols

Step 1: Synthesis of [1,3-Bis(2,6-di-*i*-propylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl)

The synthesis of the IPrAuCl precursor is a critical first step. While various methods exist, a common route involves the reaction of the free N-heterocyclic carbene (IPr) with a suitable gold(I) source.

Step 2: Synthesis of IPrAuNTf₂

The final product, IPrAuNTf₂, is prepared via an anion exchange reaction from IPrAuCl.

- Materials:

- [1,3-Bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I) chloride (IPrAuCl) (1.65 g, 2.65 mmol)[2]
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.03 g, 2.65 mmol)[2]
- Dichloromethane (DCM) (30 mL)[2]
- Pentane[2]
- Celite[2]
- Procedure:
 - A solution of AgNTf₂ in DCM is prepared.[2]
 - IPrAuCl is added to this solution.[2]
 - The resulting mixture is stirred at room temperature for 4 hours.[2]
 - The reaction mixture is then filtered through Celite to remove the silver chloride precipitate.[2]
 - The Celite pad is washed with additional dichloromethane.[2]
 - The solvent from the filtrate is reduced under reduced pressure.[2]
 - Pentane is added to the concentrated solution, leading to the immediate precipitation of a white solid.[2]
 - The solid is filtered and dried under high vacuum to yield IPrAuNTf₂ as a white solid.[2]
- Yield: 88% (2.03 g)[2]

Mechanism of Action and Applications

IPrAuNTf₂ functions as a synergistic gold catalyst and is extensively used in organic synthesis. [1] Its catalytic activity is central to various C-C coupling reactions and other transition metal-catalyzed transformations.[1] It can also serve as a pre-catalyst for gold, where its activity can be enhanced by a pre-catalytic reaction with a reducing agent.[1]

3.1. Catalytic Cycle Overview

The catalytic utility of IPrAuNTf₂ often involves the activation of substrates through the Lewis acidic gold center, facilitating subsequent nucleophilic attack or rearrangement. The bulky IPr ligand provides steric protection and enhances the stability of the catalytic species.

Caption: Generalized catalytic cycle of IPrAuNTf₂.

Safety and Handling

While IPrAuNTf₂ is considered relatively safe under standard laboratory conditions, proper safety protocols should be followed.^[1] This includes avoiding inhalation of dust and contact with skin and eyes.^[1] Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.^[1] The compound should be stored in a dry, dark, and sealed container, away from sources of ignition and oxidizing agents.^[1]

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References

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